Cas no 259269-68-6 (Methyl 5-Nitro-2-(1-Pyrrolidinyl)Benzenecarboxylate)

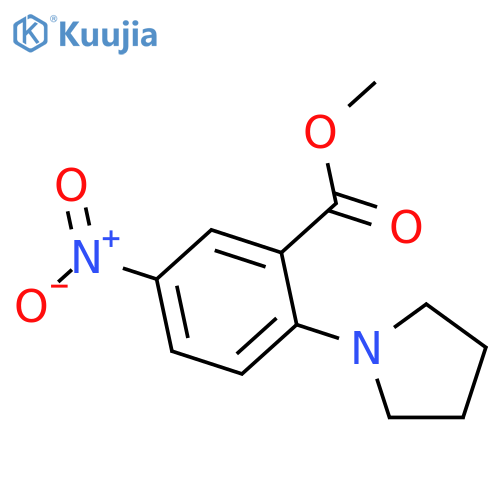

259269-68-6 structure

商品名:Methyl 5-Nitro-2-(1-Pyrrolidinyl)Benzenecarboxylate

CAS番号:259269-68-6

MF:C12H14N2O4

メガワット:250.250563144684

MDL:MFCD00662491

CID:3143109

PubChem ID:2741198

Methyl 5-Nitro-2-(1-Pyrrolidinyl)Benzenecarboxylate 化学的及び物理的性質

名前と識別子

-

- Methyl 5-nitro-2-(1-pyrrolidinyl)-benzenecarboxylate

- MFCD00662491

- methyl5-nitro-2-(pyrrolidin-1-yl)benzoate

- 259269-68-6

- methyl 5-nitro-2-(1-pyrrolidinyl)benzenecarboxylate

- STL139163

- methyl 5-nitro-2-pyrrolidin-1-ylbenzoate

- Maybridge1_007864

- CS-0316294

- Oprea1_276989

- HMS563N10

- AKOS002391387

- methyl 5-nitro-2-(pyrrolidin-1-yl)benzoate

- 7Y-0709

- Methyl 5-Nitro-2-(1-Pyrrolidinyl)Benzenecarboxylate

-

- MDL: MFCD00662491

- インチ: InChI=1S/C12H14N2O4/c1-18-12(15)10-8-9(14(16)17)4-5-11(10)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3

- InChIKey: LTXIKDOJJNDAEZ-UHFFFAOYSA-N

- ほほえんだ: COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N2CCCC2

計算された属性

- せいみつぶんしりょう: 250.09535693g/mol

- どういたいしつりょう: 250.09535693g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 323

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 75.4Ų

じっけんとくせい

- ゆうかいてん: 141-144°

Methyl 5-Nitro-2-(1-Pyrrolidinyl)Benzenecarboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB257806-10 g |

Methyl 5-nitro-2-(1-pyrrolidinyl)benzenecarboxylate, 95%; . |

259269-68-6 | 95% | 10g |

€1131.70 | 2023-04-27 | |

| Chemenu | CM309394-5g |

Methyl 5-nitro-2-(pyrrolidin-1-yl)benzoate |

259269-68-6 | 95% | 5g |

$283 | 2024-07-28 | |

| TRC | M343665-50mg |

Methyl 5-Nitro-2-(1-Pyrrolidinyl)Benzenecarboxylate |

259269-68-6 | 50mg |

$ 50.00 | 2022-06-03 | ||

| TRC | M343665-500mg |

Methyl 5-Nitro-2-(1-Pyrrolidinyl)Benzenecarboxylate |

259269-68-6 | 500mg |

$ 185.00 | 2022-06-03 | ||

| TRC | M343665-100mg |

Methyl 5-Nitro-2-(1-Pyrrolidinyl)Benzenecarboxylate |

259269-68-6 | 100mg |

$ 65.00 | 2022-06-03 | ||

| Apollo Scientific | OR110838-5g |

Methyl 5-nitro-2-pyrrolidin-1-ylbenzoate |

259269-68-6 | 5g |

£17.00 | 2025-02-19 | ||

| Chemenu | CM309394-1g |

Methyl 5-nitro-2-(pyrrolidin-1-yl)benzoate |

259269-68-6 | 95% | 1g |

$99 | 2024-07-28 | |

| abcr | AB257806-1g |

Methyl 5-nitro-2-(1-pyrrolidinyl)benzenecarboxylate, 95%; . |

259269-68-6 | 95% | 1g |

€260.30 | 2025-03-19 | |

| abcr | AB257806-10g |

Methyl 5-nitro-2-(1-pyrrolidinyl)benzenecarboxylate, 95%; . |

259269-68-6 | 95% | 10g |

€1131.70 | 2025-03-19 | |

| Apollo Scientific | OR110838-1g |

Methyl 5-nitro-2-pyrrolidin-1-ylbenzoate |

259269-68-6 | 1g |

£15.00 | 2025-02-19 |

Methyl 5-Nitro-2-(1-Pyrrolidinyl)Benzenecarboxylate 関連文献

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

-

Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682

-

Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540

259269-68-6 (Methyl 5-Nitro-2-(1-Pyrrolidinyl)Benzenecarboxylate) 関連製品

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:259269-68-6)Methyl 5-Nitro-2-(1-Pyrrolidinyl)Benzenecarboxylate

清らかである:99%

はかる:5g

価格 ($):230.0